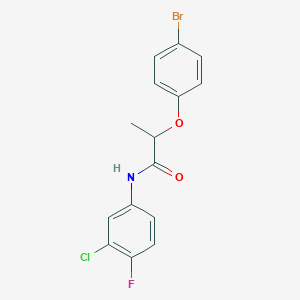
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular diseases and metabolic disorders. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and promote fat loss. In
Wirkmechanismus
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide works by binding to and activating PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure. This results in increased endurance, as the body is able to utilize fat as a fuel source more efficiently. 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has also been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been found to increase endurance and improve performance in animal models, as well as in human studies. It has also been shown to reduce body fat and improve lipid profiles in animal models. However, its long-term effects on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide is a useful tool for studying the role of PPARδ in various physiological processes, as well as for investigating potential therapeutic targets for metabolic disorders and cardiovascular diseases. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, including:
1. Investigating its effects on cancer cell proliferation and metastasis, as PPARδ has been shown to play a role in these processes.
2. Examining its potential as a treatment for neurodegenerative diseases, as PPARδ activation has been found to have neuroprotective effects.
3. Studying its effects on muscle regeneration and repair, as PPARδ has been implicated in these processes.
4. Investigating its potential as a treatment for obesity and metabolic disorders, as it has been shown to improve lipid profiles and insulin sensitivity in animal models.
In conclusion, 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide is a synthetic drug that has potential therapeutic benefits in the treatment of various diseases. While it has gained popularity as a performance-enhancing drug, more research is needed to determine its safety and efficacy in humans. There are several potential future directions for research on 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide, which may lead to new therapeutic targets and treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to activate PPARδ (peroxisome proliferator-activated receptor delta), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide has been found to improve insulin sensitivity, increase HDL cholesterol, and reduce triglyceride levels in animal models.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-14(18)13(17)8-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXNMGPQNYKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



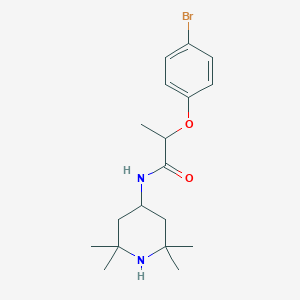

![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
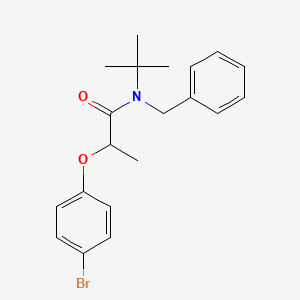
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)
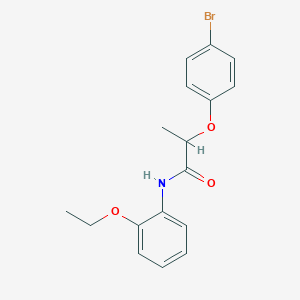
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
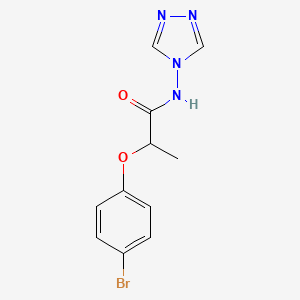
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)